Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate
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Overview
Description
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzoyl group attached to a piperazine ring, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 3,4-dichlorobenzoyl chloride with piperazine in the presence of a base.
Step 2: Esterification of the resulting intermediate with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group but differ in their overall structure and functional groups.
Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate: This compound is similar but has a different substitution pattern on the benzoyl group.
Uniqueness
Ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific substitution pattern and the presence of both the piperazine ring and ethyl acetate moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-[1-(3,4-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)9-3-4-10(16)11(17)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHQIAKGLWUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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